2-CHLORO-N~1~-[2-(2,2-DIMETHYL-4-PHENYLTETRAHYDRO-2H-PYRAN-4-YL)ETHYL]ACETAMIDE
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Overview
Description
2-CHLORO-N~1~-[2-(2,2-DIMETHYL-4-PHENYLTETRAHYDRO-2H-PYRAN-4-YL)ETHYL]ACETAMIDE is a chemical compound that belongs to the class of oxanes. It is characterized by its molecular formula C₁₇H₂₄ClNO₂ and has a molecular weight of 309.83 g/mol
Preparation Methods
The synthesis of 2-CHLORO-N~1~-[2-(2,2-DIMETHYL-4-PHENYLTETRAHYDRO-2H-PYRAN-4-YL)ETHYL]ACETAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 2-chloroacetamide with 2-(2,2-dimethyl-4-phenyl-4-oxanyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-CHLORO-N~1~-[2-(2,2-DIMETHYL-4-PHENYLTETRAHYDRO-2H-PYRAN-4-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2-CHLORO-N~1~-[2-(2,2-DIMETHYL-4-PHENYLTETRAHYDRO-2H-PYRAN-4-YL)ETHYL]ACETAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-CHLORO-N~1~-[2-(2,2-DIMETHYL-4-PHENYLTETRAHYDRO-2H-PYRAN-4-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
2-CHLORO-N~1~-[2-(2,2-DIMETHYL-4-PHENYLTETRAHYDRO-2H-PYRAN-4-YL)ETHYL]ACETAMIDE can be compared with other similar compounds such as:
2-chloro-N-(2,6-diethylphenyl)acetamide: This compound has a similar structure but with different substituents on the phenyl ring, leading to variations in its chemical and biological properties.
N-(2,6-Dimethylphenyl)chloroacetamide: Another related compound with different substituents, used in different applications.
Properties
Molecular Formula |
C17H24ClNO2 |
---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H24ClNO2/c1-16(2)13-17(9-11-21-16,8-10-19-15(20)12-18)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,19,20) |
InChI Key |
VGXDOXJYAHWVLW-UHFFFAOYSA-N |
SMILES |
CC1(CC(CCO1)(CCNC(=O)CCl)C2=CC=CC=C2)C |
Canonical SMILES |
CC1(CC(CCO1)(CCNC(=O)CCl)C2=CC=CC=C2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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